HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE
Overview
Description
HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE is a compound that belongs to the class of hydrazides Hydrazides are organic compounds characterized by the presence of the functional group -CONHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between hexanoic acid hydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing industrial purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide group can be oxidized to form corresponding acids or other derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-benzylidene derivatives, while oxidation of the hydrazide group can produce corresponding carboxylic acids .
Scientific Research Applications
HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The hydrazide group can form covalent bonds with proteins, inhibiting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis-2-nitro(benzylidene)cyclohexanone
- 2,6-Bis-4-methyl(benzylidene)cyclohexanone
Uniqueness
HEXANOIC ACID (2-NITRO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications .
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-3-4-9-13(17)15-14-10-11-7-5-6-8-12(11)16(18)19/h5-8,10H,2-4,9H2,1H3,(H,15,17)/b14-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHJSPOBISXJY-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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